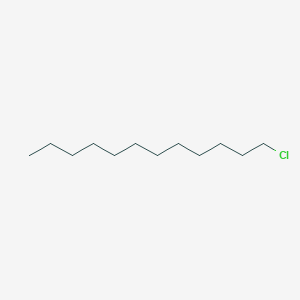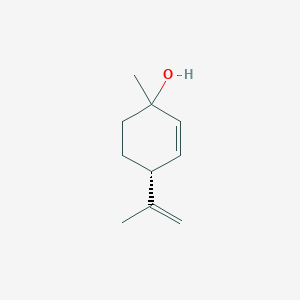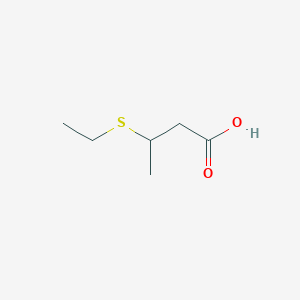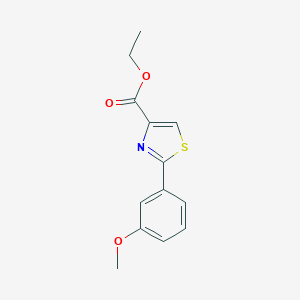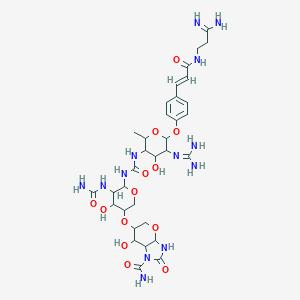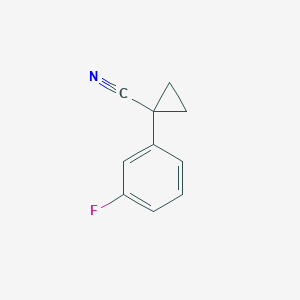![molecular formula C7H13NO3 B051279 2-[Acetyl(methyl)amino]butanoic acid CAS No. 114126-84-0](/img/structure/B51279.png)
2-[Acetyl(methyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Acetyl(methyl)amino]butanoic acid, also known as N-Acetylmethionine, is a non-proteinogenic amino acid that is synthesized by the acetylation of methionine. It has been found to have various biochemical and physiological effects on the body and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-[Acetyl(methyl)amino]butanoic acidionine is believed to work by increasing the levels of glutathione in the body. Glutathione is a powerful antioxidant that helps to protect the body from oxidative stress. By increasing the levels of glutathione, 2-[Acetyl(methyl)amino]butanoic acidionine may help to prevent oxidative stress-related damage to the body.
Biochemical and Physiological Effects:
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of glutathione in the liver, which may help to protect the liver from damage caused by alcohol consumption. It has also been found to have antioxidant properties and may help to prevent oxidative stress-related damage to the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Acetyl(methyl)amino]butanoic acidionine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it safe for use in cell culture experiments. However, its use may be limited by its solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-[Acetyl(methyl)amino]butanoic acidionine. It may be studied further for its potential use in the treatment of liver damage caused by alcohol consumption. It may also be studied for its potential use in the prevention of oxidative stress-related diseases. Additionally, its use in cell culture experiments may be further explored to determine its potential applications in various fields of scientific research.
Conclusion:
2-[Acetyl(methyl)amino]butanoic acidionine is a non-proteinogenic amino acid that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects on the body and may have potential applications in the treatment of liver damage caused by alcohol consumption and the prevention of oxidative stress-related diseases. Its use in lab experiments may be limited by its solubility in water, but its stability and relative non-toxicity make it a promising compound for further study.
Métodos De Síntesis
2-[Acetyl(methyl)amino]butanoic acidionine can be synthesized through the acetylation of methionine using acetic anhydride as a reagent. The reaction takes place in the presence of a catalyst such as pyridine and yields 2-[Acetyl(methyl)amino]butanoic acidionine as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[Acetyl(methyl)amino]butanoic acidionine has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of liver damage caused by alcohol consumption. It has also been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
Propiedades
Número CAS |
114126-84-0 |
|---|---|
Nombre del producto |
2-[Acetyl(methyl)amino]butanoic acid |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-[acetyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-6(7(10)11)8(3)5(2)9/h6H,4H2,1-3H3,(H,10,11) |
Clave InChI |
KEALYGUYGRVYQL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)C |
SMILES canónico |
CCC(C(=O)O)N(C)C(=O)C |
Sinónimos |
Butanoic acid, 2-(acetylmethylamino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



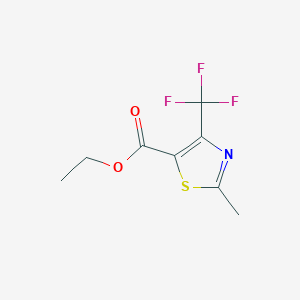
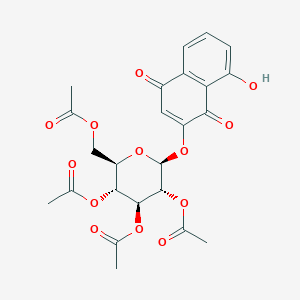

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)

